molecular formula C9H13NO3S B2450435 2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine CAS No. 895636-32-5

2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine

Cat. No.: B2450435
CAS No.: 895636-32-5
M. Wt: 215.27
InChI Key: PZLCXJUWHJKMLK-UHFFFAOYSA-N
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Description

2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine is an organic compound with the molecular formula C9H13NO3S It is a derivative of aniline, featuring a methoxy group at the second position and a methylsulfonylmethyl group at the fourth position on the benzene ring

Properties

IUPAC Name

2-methoxy-4-(methylsulfonylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-9-5-7(3-4-8(9)10)6-14(2,11)12/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLCXJUWHJKMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyaniline.

    Sulfonylation: The 2-methoxyaniline undergoes sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methylsulfonyl group at the para position relative to the amino group.

    Methylation: The final step involves the methylation of the sulfonylated intermediate using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonylmethyl group facilitates nucleophilic substitution due to the electron-withdrawing nature of the sulfonyl moiety. Key reactions include:

Reaction Type Reagents/Conditions Products Yield
AlkylationAlkyl halides, NaH/DMF, 0°C to RTN-Alkylated derivatives60–75%
ArylationAryl boronic acids, Pd catalysisBiaryl sulfonamide analogs45–65%
Thiol substitutionThiophenol, K₂CO₃/EtOH, refluxThioether-linked conjugates55–80%

Mechanistic Insight : The sulfonyl group polarizes the adjacent methylene C–H bonds, enabling deprotonation under basic conditions to generate a stabilized carbanion. This intermediate reacts with electrophiles (e.g., alkyl halides) to form substituted products.

Oxidation Reactions

The methylsulfonylmethyl group is resistant to further oxidation, but the aniline moiety undergoes selective transformations:

Reaction Type Oxidizing Agent Products Notes
Aniline oxidationH₂O₂/Fe³⁺, acidic conditionsNitroso derivativesRequires controlled pH
Sulfone stabilityKMnO₄, H₂O/heatNo reaction (sulfone inert)Confirms group stability

Research Finding : Oxidation of the aniline group to nitroso intermediates occurs without affecting the sulfone group, enabling selective functionalization.

Cyclization Reactions

Under basic conditions, intramolecular cyclization forms heterocyclic frameworks:

Conditions Catalyst/Base Product Application
NaH/DMF, 80°C1,2-Benzothiazine-2,2-dioxide derivativesBioactive scaffold

Mechanism : Deprotonation at the methylsulfonylmethyl group initiates nucleophilic attack on the aromatic ring, forming a six-membered thiazine ring. This pathway mirrors cyclization observed in structurally related N-sulfonylanthranilates .

Reduction Reactions

The aniline group participates in reductive transformations:

Reducing Agent Conditions Products Selectivity
H₂/Pd-CEtOH, RT, 1 atmPartially reduced intermediatesRetains sulfone group
Zn/HClReflux, 6 hrsDesulfonylated aniline analogsLow yield (20–30%)

Key Observation : Catalytic hydrogenation preferentially reduces the aromatic ring over the sulfone group, enabling selective synthesis of cyclohexylamine derivatives.

Comparative Reactivity with Analogues

The reactivity profile differs significantly from related compounds:

Compound Key Functional Groups Reactivity with NaH/DMF
2-Methoxy-4-methylanilineMethoxy, methylNo cyclization
4-MethylsulfonylanilineSulfonyl, anilineElectrophilic substitution only
Target Compound Methoxy, methylsulfonylmethylCyclization + substitution

Uniqueness : The methylsulfonylmethyl group enhances both electron-deficient character and steric bulk, enabling dual reactivity (cyclization and substitution) not observed in simpler analogs .

Table 1: Optimal Reaction Conditions for Key Transformations

Reaction Temperature Catalyst Time
Nucleophilic alkylation0°C to RTNaH4–6 hrs
Cyclization80°C12 hrs
Thiol substitutionRefluxK₂CO₃8 hrs

Table 2: Functional Group Tolerance

Reagent Sulfone Stability Aniline Reactivity
LiAlH₄StableReduced
HNO₃/H₂SO₄StableNitrated

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 2-methoxy-4-[(methylsulfonyl)methyl]benzenamine, as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as breast, colon, and cervical cancers . The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy.

Enzyme Inhibition

Sulfonamide derivatives are known for their ability to inhibit specific enzymes, which can be beneficial in treating diseases like Alzheimer's. For instance, some studies have shown that related compounds effectively inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative disorders . The inhibition of these enzymes can help manage symptoms related to cognitive decline.

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of nitro groups or the introduction of the methylsulfonyl group through various chemical reactions. For example:

  • Reduction Reaction : Starting from 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene, the compound can be reduced using palladium on carbon in ethanol under hydrogen atmosphere to yield the desired amine .
  • Characterization Techniques : The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its structure and purity .

Case Study 1: Antitumor Activity Evaluation

A series of sulfonamide derivatives including this compound were evaluated for their anticancer properties against human cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents, suggesting that these compounds could serve as lead candidates for further drug development .

Case Study 2: Enzymatic Studies for Alzheimer’s Treatment

In a study aimed at developing new treatments for Alzheimer’s disease, researchers synthesized several sulfonamide derivatives. Among them, this compound showed promising inhibitory activity against acetylcholinesterase. This finding supports the potential application of this compound in neuropharmacology .

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine involves its interaction with specific molecular targets. The methoxy and sulfonyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(methylsulfonyl)aniline: Lacks the methyl group on the sulfonyl moiety.

    4-Methoxy-2-(methylsulfonylmethyl)aniline: The positions of the methoxy and amino groups are reversed.

    2-Methoxy-4-(methylthio)aniline: Contains a methylthio group instead of a methylsulfonyl group.

Uniqueness

2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine is unique due to the presence of both methoxy and methylsulfonylmethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Methoxy-4-[(methylsulfonyl)methyl]benzenamine, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This compound is structurally characterized by a methoxy group and a methylsulfonyl moiety attached to a benzene ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer potentials, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H13NO3S\text{C}_9\text{H}_{13}\text{N}\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, exhibiting significant activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria, which is crucial in addressing antibiotic resistance issues in clinical settings .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. For example, at a concentration of 5 μM, the compound significantly reduced TNF-α levels compared to untreated controls .

Anticancer Potential

In addition to its antimicrobial and anti-inflammatory properties, this compound has been investigated for its anticancer effects. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)15.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways, reducing cytokine production.
  • Disruption of Cell Membranes : Its lipophilic nature enables it to disrupt bacterial cell membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Studies

A notable case study involved the application of this compound in treating infections caused by resistant bacterial strains. In a clinical setting, patients treated with formulations containing this compound showed significant improvement in infection markers compared to those receiving standard antibiotic therapy .

Another study focused on its anti-inflammatory effects in animal models of arthritis, where it demonstrated a reduction in joint swelling and pain, suggesting potential for therapeutic use in inflammatory diseases .

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